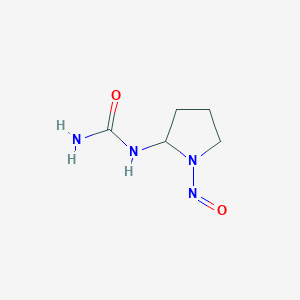
N-(1-Nitrosopyrrolidin-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-nitroso-pyrrolidin-2-yl)-urea is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. It is characterized by the presence of a nitroso group attached to a pyrrolidine ring, which is further connected to a urea moiety. This compound is of particular interest in synthetic chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-nitroso-pyrrolidin-2-yl)-urea typically involves the nitrosation of pyrrolidine derivatives followed by the introduction of the urea group. One common method includes the reaction of pyrrolidine with nitrous acid to form the nitroso derivative, which is then reacted with an isocyanate to form the urea compound. The reaction conditions often require controlled temperatures and pH to ensure the stability of the nitroso group.
Industrial Production Methods
Industrial production of (1-nitroso-pyrrolidin-2-yl)-urea may involve large-scale nitrosation processes using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for temperature and pH control is crucial to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
(1-nitroso-pyrrolidin-2-yl)-urea undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroso group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the nitroso group under mild conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In synthetic chemistry, (1-nitroso-pyrrolidin-2-yl)-urea is used as an intermediate in the synthesis of more complex molecules. Its unique reactivity makes it a valuable building block for the development of new compounds.
Biology
The compound has potential applications in biological research, particularly in the study of nitrosation reactions and their effects on biological systems. It can be used as a model compound to investigate the mechanisms of nitrosation in vivo.
Medicine
In pharmaceutical research, (1-nitroso-pyrrolidin-2-yl)-urea is explored for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a candidate for drug development, particularly in the design of prodrugs that release active compounds upon metabolic conversion.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and as a reagent in various chemical processes. Its stability and reactivity make it suitable for use in manufacturing processes that require precise control over reaction conditions.
作用机制
The mechanism of action of (1-nitroso-pyrrolidin-2-yl)-urea involves its ability to undergo nitrosation and subsequent chemical transformations. The nitroso group can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. The compound’s reactivity with nucleophiles and oxidizing agents also plays a role in its biological effects.
相似化合物的比较
Similar Compounds
(1-nitroso-2-pyrrolidinyl)(diphenyl)methanol: Similar in structure but with a diphenyl group instead of a urea moiety.
(1-nitroso-pyrrolidin-2-yl)-methanol: Contains a methanol group instead of a urea group.
N-nitrosonornicotine: A nitroso compound with a pyridine ring.
Uniqueness
(1-nitroso-pyrrolidin-2-yl)-urea is unique due to the presence of both a nitroso group and a urea moiety, which imparts distinct reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic and pharmaceutical chemistry.
属性
CAS 编号 |
61540-19-0 |
|---|---|
分子式 |
C5H10N4O2 |
分子量 |
158.16 g/mol |
IUPAC 名称 |
(1-nitrosopyrrolidin-2-yl)urea |
InChI |
InChI=1S/C5H10N4O2/c6-5(10)7-4-2-1-3-9(4)8-11/h4H,1-3H2,(H3,6,7,10) |
InChI 键 |
HJVKGTRGOACYKX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(N(C1)N=O)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


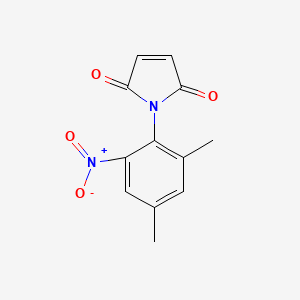
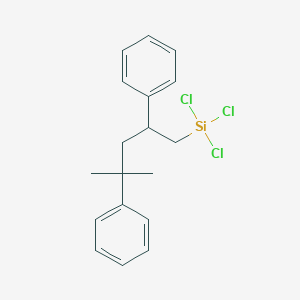

![2-Azaspiro[4.5]decane, 2-(4-chlorophenyl)-](/img/structure/B14593459.png)
![1-Nitro-2-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14593461.png)
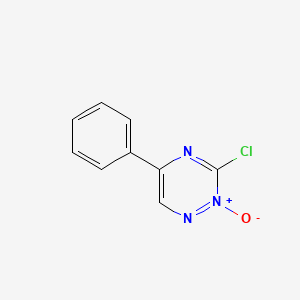
![Methyl 4-[benzyl(methyl)amino]but-2-enoate](/img/structure/B14593469.png)
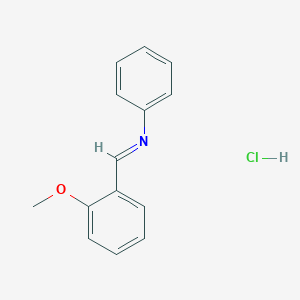
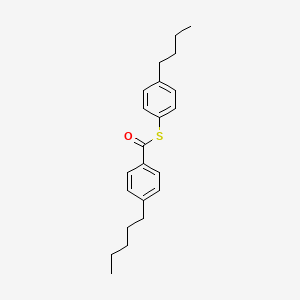
![7-Methyl-2,4-diphenyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B14593486.png)
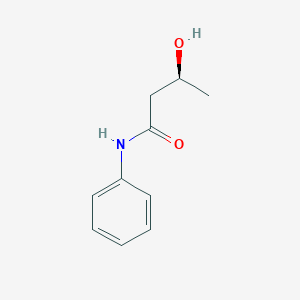
![[(7-Methoxy-1-nitro-7-oxoheptan-2-YL)sulfanyl]acetic acid](/img/structure/B14593499.png)

![1-{7-[8-Methyl-5-(3-methylbutyl)nonyl]-9H-fluoren-2-YL}pentan-1-one](/img/structure/B14593509.png)
